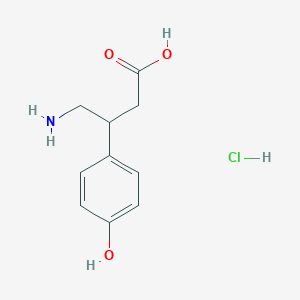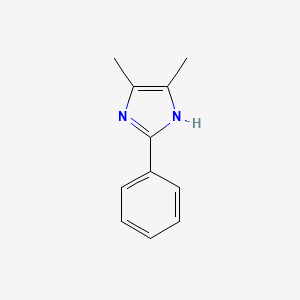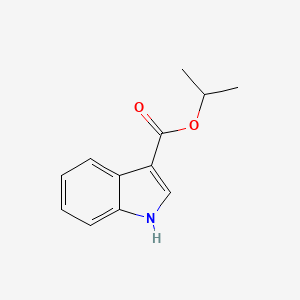
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid, more commonly known as MDP2P, is an organic compound used in the synthesis of various drugs, including ecstasy and methamphetamine. MDP2P is a precursor of the drug MDMA (ecstasy) and has been used in the illicit manufacture of the drug. It is also used in the synthesis of the drug methamphetamine. MDP2P is a versatile compound which can be used in a variety of laboratory experiments and applications.
作用机制
MDP2P acts as a precursor in the synthesis of various drugs, including MDMA and methamphetamine. In the synthesis of MDMA, MDP2P is converted to MDMA by a series of chemical reactions. In the synthesis of methamphetamine, MDP2P is converted to methamphetamine by a series of chemical reactions. The mechanism of action of MDP2P in the synthesis of these drugs is not fully understood.
Biochemical and Physiological Effects
MDP2P has not been studied for its biochemical and physiological effects. However, it is known that MDP2P is a precursor in the synthesis of various drugs, including MDMA and methamphetamine. The biochemical and physiological effects of these drugs are well-known and can vary depending on the dose and route of administration.
实验室实验的优点和局限性
MDP2P has several advantages for lab experiments. It is a versatile compound which can be used in a variety of laboratory experiments and applications. It is also a relatively inexpensive and easily obtainable compound. However, MDP2P has some limitations for lab experiments. It is a volatile compound which can be hazardous to handle. It is also a precursor of the drug MDMA and has been used in the illicit manufacture of the drug.
未来方向
MDP2P has a wide range of potential future applications. It can be used in the synthesis of new compounds for medicinal and pharmacological research. It can also be used in the synthesis of new drugs for therapeutic and recreational purposes. Additionally, further research on the biochemical and physiological effects of MDP2P could be conducted to better understand its mechanism of action. Finally, further research on the safety and efficacy of MDP2P in lab experiments could be conducted to assess its potential risks and benefits.
合成方法
MDP2P can be synthesized using a variety of methods. The most common method is the reductive amination of safrole or isosafrole, which is a precursor of MDP2P. This method involves the reaction of safrole or isosafrole with ammonia and a reducing agent, such as sodium cyanoborohydride, to form MDP2P. Another method involves the reaction of safrole or isosafrole with an amine, such as methylamine, and a reducing agent, such as sodium borohydride, to form MDP2P. This method is more efficient than the reductive amination method but is more difficult to implement.
科学研究应用
MDP2P has a wide range of scientific research applications. It is used in the synthesis of various drugs, including MDMA and methamphetamine. It is also used in the synthesis of other drugs, such as amphetamine, methylphenidate, and phenethylamines. MDP2P has been used in the synthesis of various drugs for therapeutic purposes, such as antidepressants, anxiolytics, and antipsychotics. It has also been used in the synthesis of various drugs for recreational purposes, such as MDMA and methamphetamine. MDP2P has also been used in the synthesis of various drugs for research purposes, such as the synthesis of new compounds for medicinal and pharmacological research.
属性
IUPAC Name |
4-methyl-1,3-dihydroisochromene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGRYNDQOROBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)
![(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B6600757.png)
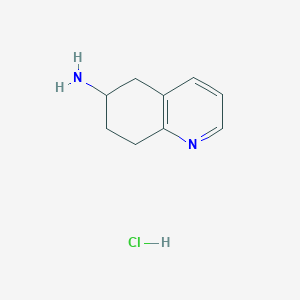
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)
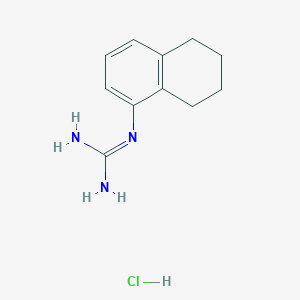
![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)

